molecular formula C13H12O3 B563802 rac O-Desmethyl Naproxen-d3 CAS No. 1122399-99-8

rac O-Desmethyl Naproxen-d3

Cat. No.: B563802
CAS No.: 1122399-99-8
M. Wt: 219.254
InChI Key: XWJUDDGELKXYNO-FIBGUPNXSA-N
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Description

rac O-Desmethyl Naproxen-d3: is a labeled metabolite of Naproxen, a non-steroidal anti-inflammatory drug (NSAID). The compound has a molecular formula of C13H9D3O3 and a molecular weight of 219.25 . It is primarily used in research settings, particularly in the fields of pharmacology and biochemistry, to study the metabolic pathways and pharmacokinetics of Naproxen.

Preparation Methods

The synthesis of rac O-Desmethyl Naproxen-d3 typically involves the demethylation of Naproxen-d3. One common method includes reacting Naproxen-d3 with demethylating reagents under specific conditions . Another synthetic route involves the use of hydrogen bromide and 1-butyl-3-methylimidazolium tetrafluoroborate, heated for 12 hours . Industrial production methods may vary, but they generally follow similar principles of demethylation and isotopic labeling.

Chemical Reactions Analysis

rac O-Desmethyl Naproxen-d3 undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.

    Reduction: Common reducing agents like lithium aluminum hydride can be used.

    Substitution: Halogenation reactions can occur with reagents like bromine or chlorine.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deuterated alcohols .

Scientific Research Applications

rac O-Desmethyl Naproxen-d3 is widely used in scientific research for various applications:

Mechanism of Action

The mechanism of action of rac O-Desmethyl Naproxen-d3 is similar to that of Naproxen. It inhibits the enzyme cyclo-oxygenase (COX), which is involved in the synthesis of prostaglandins. By inhibiting COX, the compound reduces inflammation, pain, and fever . The deuterium labeling in this compound allows researchers to trace its metabolic pathways and understand its pharmacokinetic properties more accurately.

Comparison with Similar Compounds

rac O-Desmethyl Naproxen-d3 is unique due to its deuterium labeling, which distinguishes it from other Naproxen metabolites. Similar compounds include:

    rac O-Desmethyl Naproxen: The non-deuterated version of the compound.

    Naproxen-d3: The parent compound with deuterium labeling.

    6-Hydroxy-α-(methyl-d3)-2-naphthaleneacetic Acid: Another labeled metabolite of Naproxen

These compounds share similar chemical structures and pharmacological properties but differ in their isotopic labeling, which affects their metabolic and pharmacokinetic profiles.

Properties

IUPAC Name

3,3,3-trideuterio-2-(6-hydroxynaphthalen-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O3/c1-8(13(15)16)9-2-3-11-7-12(14)5-4-10(11)6-9/h2-8,14H,1H3,(H,15,16)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWJUDDGELKXYNO-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)C=C(C=C2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C1=CC2=C(C=C1)C=C(C=C2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60675814
Record name 2-(6-Hydroxynaphthalen-2-yl)(3,3,3-~2~H_3_)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1122399-99-8
Record name 2-(6-Hydroxynaphthalen-2-yl)(3,3,3-~2~H_3_)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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